molecular formula C14H16O3 B3034773 Benzyl 2-oxocyclohexane-1-carboxylate CAS No. 2205-32-5

Benzyl 2-oxocyclohexane-1-carboxylate

Cat. No. B3034773
CAS RN: 2205-32-5
M. Wt: 232.27 g/mol
InChI Key: UZOGMVJYLSQKCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives can be achieved through various methods. For instance, the microbial dihydroxylation of benzoic acid has been adapted for the preparation of cyclohexanecarboxylic acid derivatives, which could be related to the synthesis of benzyl 2-oxocyclohexane-1-carboxylate . Additionally, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involves an iodolactamization step, which is a key transformation in the synthesis of highly functionalized cyclohexane derivatives .

Molecular Structure Analysis

The molecular structure of benzyl 2-oxocyclohexane-1-carboxylate would likely involve a cyclohexane ring with a benzyl group and a 2-oxo substituent. The structure of benzo[c]azocanones, which are eight-membered ring lactams, was established by X-ray single-crystal analysis, indicating the importance of crystallography in determining the structure of cyclohexane derivatives .

Chemical Reactions Analysis

The chemical reactions involving cyclohexane derivatives can be quite diverse. For example, the AuCl-catalyzed [4+2] benzannulation between o-alkynyl(oxo)benzene and benzyne is a method to produce anthracene derivatives with a ketone group, which could be related to reactions of benzyl 2-oxocyclohexane-1-carboxylate . The metabolism of cyclohexane carboxylate by "Syntrophus aciditrophicus" involves several enzymatic reactions, which could provide insights into the biotransformation of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 2-oxocyclohexane-1-carboxylate can be inferred from related compounds. For instance, the luminescent properties of yttrium benzene dicarboxylates suggest that benzyl-substituted cyclohexane derivatives may also exhibit interesting optical properties . The catalytic activities of copper polymers derived from benzenesulfonate and carboxylate in the oxidation of cyclohexane indicate potential catalytic uses for similar compounds .

Scientific Research Applications

Catalyst in Hydrocarboxylation

Benzyl 2-oxocyclohexane-1-carboxylate is involved in catalytic processes. For instance, a copper(ii) metal-organic framework was used as a catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium (Paul et al., 2016). This study highlights the potential of benzyl 2-oxocyclohexane-1-carboxylate in facilitating efficient catalysis under mild conditions.

Photocarboxylation Reactions

In the field of photocarboxylation, benzyl 2-oxocyclohexane-1-carboxylate plays a role in the photoinduced carboxylation of benzylic and aliphatic C-H bonds with CO2. This process converts hydrocarbons to corresponding carboxylic acids, showcasing the chemical's utility in carbon-hydrogen bond activation (Ishida et al., 2019).

Polymer Synthesis

In polymer chemistry, benzyl 2-oxocyclohexane-1-carboxylate derivatives are used in the synthesis of functional cyclic esters. These materials, derived from Baeyer−Villiger oxidation, play a crucial role in creating hydrophilic aliphatic polyesters, expanding the scope of biodegradable and functional polymers (Trollsås et al., 2000).

Metabolic Studies

In microbial metabolism research, compounds like benzyl 2-oxocyclohexane-1-carboxylate are studied for their roles as intermediates. For instance, their metabolism by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms was examined, providing insights into anaerobic decomposition pathways (Elshahed et al., 2001).

Organic Synthesis

The compound is also significant in organic synthesis. It serves as an intermediate in the enantioselective synthesis of certain compounds, such as CCR2 antagonists, highlighting its role in the creation of biologically active molecules (Campbell et al., 2009).

Safety And Hazards

While specific safety data for Benzyl 2-oxocyclohexane-1-carboxylate is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .

Future Directions

The use of 2-acylcycloalkanones, including Benzyl 2-oxocyclohexane-1-carboxylate, in organic synthesis is a promising area of research. Their high reactivity and ability to undergo various reactions make them valuable in the synthesis of complex organic compounds .

properties

IUPAC Name

benzyl 2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOGMVJYLSQKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275939
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxocyclohexane-1-carboxylate

CAS RN

2205-32-5
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2205-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AJ Kirby, G Meyer - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… The benzyl ester of the enol, benzyl 2-hydroxycyclohexene- l-carboxylate, is the predominant form in organic solvents of benzyl 2-oxocyclohexane- 1carboxylate. So hydrogenolysis of …
Number of citations: 9 pubs.rsc.org
A Tyszka-Gumkowska, J Jurczak - The Journal of Organic …, 2019 - ACS Publications
We report a high-pressure approach to facile late-stage functionalization of unclosed cryptands (UCs) (11 examples, yield up to 99%). Direct comparison of classic and high-pressure …
Number of citations: 8 pubs.acs.org
Y Nassar, F Fache, B Pelotier, O Piva - Synthesis, 2022 - thieme-connect.com
Starting from readily available cyclic homoallylic alcohols, a Prins reaction allowed the formation of a bicyclic tetrahydropyranyl carbocation intermediate that is only trapped by electron-…
Number of citations: 1 www.thieme-connect.com
SM Anthony - 2021 - search.proquest.com
This dissertation describes research pertaining to the synthesis of natural products and reaction methodology development. The synthesis of complex molecules remains a worthwhile …
Number of citations: 2 search.proquest.com

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